molecular formula C27H24N4O5 B298405 7-(4-Methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

7-(4-Methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

Cat. No. B298405
M. Wt: 484.5 g/mol
InChI Key: RJAZDUONLNAYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione, also known as MNTX, is a chemical compound that has been studied for its potential use in scientific research. MNTX is a member of the family of N-substituted maleimides, which have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione is not fully understood, but it is thought to involve the formation of covalent bonds with biomolecules such as proteins. This can lead to changes in protein structure and function, which may have downstream effects on cellular processes.
Biochemical and Physiological Effects:
7-(4-Methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to modulate the activity of enzymes involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of 7-(4-Methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione is its high selectivity for certain biomolecules, which allows for specific labeling and imaging of cells and tissues. However, its use in drug delivery applications may be limited by its relatively large size and potential toxicity.

Future Directions

There are several potential future directions for research on 7-(4-Methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione. One area of interest is the development of more efficient synthesis methods that could allow for larger-scale production. Another area of focus is the development of new applications for 7-(4-Methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione, such as its use as a therapeutic agent for cancer or other diseases. Additionally, further research is needed to fully understand the mechanism of action of 7-(4-Methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione and its effects on cellular processes.

Synthesis Methods

7-(4-Methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione can be synthesized using a multi-step process that involves the reaction of 3-nitrobenzaldehyde with 4-methoxyaniline to form a Schiff base, which is then reacted with maleic anhydride to form the maleimide ring. The resulting compound is then further modified to introduce the phenyl and triazatricyclo[6.3.0.02,6]undecane groups.

Scientific Research Applications

7-(4-Methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has been studied for its potential use as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to proteins and other biomolecules, allowing for their visualization in living cells and tissues. 7-(4-Methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has also been investigated for its potential use as a drug delivery system, as it can be modified to target specific cells or tissues.

properties

Product Name

7-(4-Methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

IUPAC Name

7-(4-methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C27H24N4O5/c1-36-22-13-11-18(12-14-22)24-23-25(32)30(20-9-5-10-21(17-20)31(34)35)26(33)27(23,19-7-3-2-4-8-19)29-16-6-15-28(24)29/h2-5,7-14,17,23-24H,6,15-16H2,1H3

InChI Key

RJAZDUONLNAYOO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C3C(=O)N(C(=O)C3(N4N2CCC4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(=O)N(C(=O)C3(N4N2CCC4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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